molecular formula C26H16O2S2 B024719 1,8-Di(phenylthio)anthraquinone CAS No. 106768-99-4

1,8-Di(phenylthio)anthraquinone

Cat. No.: B024719
CAS No.: 106768-99-4
M. Wt: 424.5 g/mol
InChI Key: CNRPDCKHCGUKDK-UHFFFAOYSA-N
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Description

1,8-Di(phenylthio)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features two phenylthio groups attached to the 1 and 8 positions of the anthraquinone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Di(phenylthio)anthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,8-dichloroanthraquinone with thiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Reaction Scheme:

1,8-Dichloroanthraquinone+2ThiophenolK2CO3,DMF,ΔThis compound+2HCl\text{1,8-Dichloroanthraquinone} + 2 \text{Thiophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} + 2 \text{HCl} 1,8-Dichloroanthraquinone+2ThiophenolK2​CO3​,DMF,Δ​this compound+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,8-Di(phenylthio)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride.

    Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: 1,8-Di(phenylsulfoxide)anthraquinone, 1,8-Di(phenylsulfone)anthraquinone.

    Reduction: 1,8-Di(phenylthio)anthracene.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Di(phenylthio)anthraquinone has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,8-Di(phenylthio)anthraquinone involves its interaction with biological molecules. The phenylthio groups can interact with proteins and enzymes, potentially inhibiting their activity. The anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. These interactions make it a promising candidate for antibacterial and anticancer research.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

    1,8-Diaminoanthraquinone: Investigated for its potential therapeutic applications.

    1,8-Dichloroanthraquinone: Used as a precursor in the synthesis of other anthraquinone derivatives.

Uniqueness

1,8-Di(phenylthio)anthraquinone is unique due to the presence of phenylthio groups, which impart distinct chemical properties and reactivity. These groups enhance its potential for biological interactions, making it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

1,8-bis(phenylsulfanyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPDCKHCGUKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065576
Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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CAS No.

13676-91-0, 106768-99-4
Record name Solvent Yellow 163
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Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Record name 1,8-Di(phenylthio)anthraquinone
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Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Record name 1,8-bis(phenylthio)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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